2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with chloro, ethanesulfonyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine typically involves the introduction of the chloro, ethanesulfonyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the ethanesulfonyl group can produce a sulfone.
Scientific Research Applications
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.
3-(Ethanesulfonyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, affecting its reactivity in substitution reactions.
Uniqueness
2-Chloro-3-(ethanesulfonyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of the chloro, ethanesulfonyl, and trifluoromethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C8H7ClF3NO2S |
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Molecular Weight |
273.66 g/mol |
IUPAC Name |
2-chloro-3-ethylsulfonyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-2-16(14,15)6-3-5(8(10,11)12)4-13-7(6)9/h3-4H,2H2,1H3 |
InChI Key |
HHYSXLXUWWBPSL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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